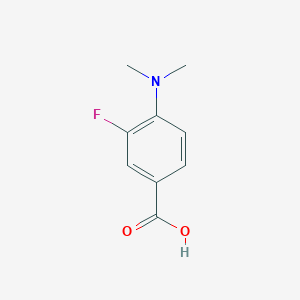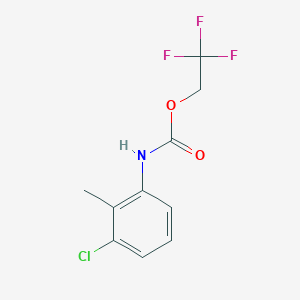
2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate” is a chemical compound with the molecular formula C10H9ClF3NO2 . It has a molecular weight of 267.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate” is 1S/C10H9ClF3NO2/c1-6-7(11)3-2-4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate” is a powder that is stored at room temperature . It has a molecular weight of 267.63 .Scientific Research Applications
Chiral Discrimination and Enantioseparation
3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose have been prepared and evaluated for their chiral recognition abilities as chiral stationary phases for high-performance liquid chromatography (HPLC). The introduction of electron-donating and electron-withdrawing groups significantly modified the polarities of the carbamate residues, enhancing chiral recognition abilities, particularly for some racemates better resolved than on other stationary phases (Chankvetadze et al., 1997).
Synthesis and Characterization of Novel Compounds
Synthesis, Spectroscopic Properties, and Antipathogenic Activity of New Thiourea Derivatives - This study involves the synthesis of a number of acylthioureas, indicating the versatility of carbamate derivatives in synthesizing compounds with potential antipathogenic activity, highlighting the broad applicability of carbamate chemistry in developing novel antimicrobial agents (Limban et al., 2011).
Agricultural Applications
Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole - This research showcases the use of carbamate fungicides encapsulated in nanoparticles for enhanced delivery and reduced toxicity, demonstrating the importance of carbamate derivatives in agricultural applications (Campos et al., 2015).
Organic Synthesis
A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - This highlights the use of phenyl carbamate in organic synthesis, providing a method to generate protected trans-1,2-amino alcohols, an essential building block in organic chemistry (Birrell & Jacobsen, 2013).
Detection and Analytical Applications
Detection of TNT Explosives with a New Fluorescent Conjugated Polycarbazole Polymer - Demonstrates the application of carbazole-based polymers in detecting explosive compounds, highlighting the role of carbamate derivatives in developing sensitive detection materials (Nie et al., 2011).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-7(11)3-2-4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALORJFUWIEXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

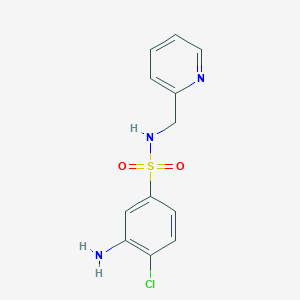
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
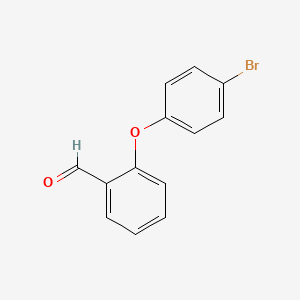
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
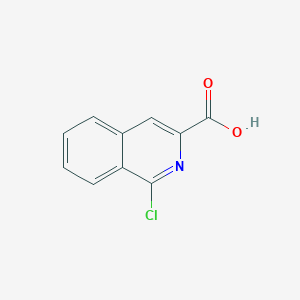
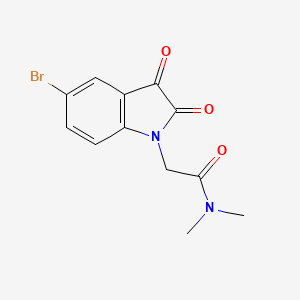
![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)
